molecular formula C30H37NO7 B1246290 Pyripyropene P

Pyripyropene P

Cat. No.: B1246290
M. Wt: 523.6 g/mol
InChI Key: DIVFNTZAITYKAW-ODNJFEEVSA-N
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Description

Pyripyropene P is a member of the pyripyropene family, a group of fungal meroterpenoids characterized by a hybrid structure derived from a polyketide (nicotinic acid or α-pyrone moiety) and a sesquiterpene backbone . Pyripyropenes are primarily produced by fungi in the genera Aspergillus, Penicillium, and Fusarium . While pyripyropene A (PyA) is the most extensively studied due to its potent bioactivities, this compound represents a structural variant with distinct substitutions.

Structurally, this compound shares the core skeleton of other pyripyropenes but differs in hydroxylation and acetylation patterns. Key NMR data (Table 1) highlight its unique chemical shifts, particularly at positions C-3 and C-8/9, which distinguish it from pyripyropene O . Biosynthetically, this compound is hypothesized to arise from late-stage modifications mediated by cytochrome P450 monooxygenases (e.g., hydroxylation) and acetyltransferases .

Properties

Molecular Formula

C30H37NO7

Molecular Weight

523.6 g/mol

IUPAC Name

[(1R,2S,5S,6R,7R,10R)-5-acetyloxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate

InChI

InChI=1S/C30H37NO7/c1-6-26(33)35-17-29(4)23-9-12-30(5)24(28(23,3)11-10-25(29)36-18(2)32)14-20-22(38-30)15-21(37-27(20)34)19-8-7-13-31-16-19/h7-8,13,15-16,23-25H,6,9-12,14,17H2,1-5H3/t23-,24-,25+,28+,29+,30-/m1/s1

InChI Key

DIVFNTZAITYKAW-ODNJFEEVSA-N

Isomeric SMILES

CCC(=O)OC[C@]1([C@@H]2CC[C@@]3([C@@H]([C@]2(CC[C@@H]1OC(=O)C)C)CC4=C(O3)C=C(OC4=O)C5=CN=CC=C5)C)C

Canonical SMILES

CCC(=O)OCC1(C2CCC3(C(C2(CCC1OC(=O)C)C)CC4=C(O3)C=C(OC4=O)C5=CN=CC=C5)C)C

Synonyms

pyripyropene P

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Pyripyropene P is closely related to other pyripyropenes, including pyripyropene A, O, and T. Key structural distinctions are summarized below:

Position Pyripyropene O This compound Pyripyropene A
C-1 73.7 ppm (C) 73.7 ppm (C) Acetylated
C-3 δH 1.69 (m) δH 1.77 (m) δH 1.71 (m)
C-7 δH 1.66 (m) δH 1.67 (m) Acetylated (δH 2.10, s)
C-11 δH 3.77 (d, J=12.0 Hz) δH 3.77 (d, J=12.0 Hz) Hydroxylated and acetylated
C-13 δH 2.26 (dd, J=17.0, 12.5 Hz) δH 2.27 (dd, J=17.0, 12.5 Hz) Oxidized to a ketone or acetylated

Key Observations :

  • This compound and O share identical C-1 and C-11 configurations but differ in C-3 and C-8/9 shifts, suggesting divergent hydroxylation patterns .
  • Pyripyropene A is distinguished by extensive acetylation at C-1, C-7, and C-11, critical for its ACAT-2 selectivity .
Bioactivity Profile
Compound ACAT-2 Inhibition Insecticidal Activity Cytotoxicity Other Activities
Pyripyropene A IC50 = 0.07 μM LD50 = 0.5 ppm (aphids) Active vs. HUVECs Dual biofilm formation
Pyripyropene O Not reported Not reported Not reported Isolated from marine fungi
This compound Inferred (structural) Not tested Not tested Hypothesized to modulate ACAT
Pyripyropene T Not reported Not reported Active vs. cancer cells Novel marine derivative

Key Findings :

  • Pyripyropene A is the most bioactive, with >100-fold selectivity for ACAT-2 over ACAT-1 . Its insecticidal efficacy against aphids is attributed to its acetylated structure .
  • This compound’s lack of acetylation at C-7/C-11 likely reduces ACAT-2 affinity, though this remains untested .

Q & A

Q. What analytical methods are recommended for structural elucidation of Pyripyropene P and its derivatives?

this compound's structure includes ester (-OCOCH3), hydroxyl (-OH), and hydrogen (-H) groups at specific positions, as seen in its analogs (e.g., Pyripyropene A-R) . To confirm its structure, use nuclear magnetic resonance (NMR) spectroscopy to assign substituent positions and compare spectral data with established analogs. Mass spectrometry (MS) and X-ray crystallography are critical for molecular weight validation and stereochemical resolution. For derivatives, employ high-performance liquid chromatography (HPLC) to isolate and characterize structural variants.

Q. How should researchers design experiments to assess this compound's ACAT inhibitory activity?

Use in vitro ACAT inhibition assays with human recombinant ACAT-1/ACAT-2 enzymes. Include control compounds (e.g., Pyripyropene A as a positive control) and measure IC50 values via fluorometric or radiometric methods . Optimize assay conditions (e.g., substrate concentration, incubation time) to minimize false positives. Triplicate experiments with statistical validation (e.g., ANOVA) are essential for reproducibility.

Q. What protocols are effective for isolating this compound from Aspergillus fumigatus cultures?

Employ liquid fermentation followed by ethyl acetate extraction. Purify crude extracts using silica gel chromatography with gradient elution (hexane:ethyl acetate). Monitor fractions via thin-layer chromatography (TLC) and confirm this compound identity using LC-MS/MS. Optimize growth conditions (e.g., temperature, pH) to enhance yield, as structural analogs vary in abundance under different culture conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Discrepancies may arise from variations in assay protocols (e.g., enzyme sources, substrate concentrations) or impurities in isolated compounds. Conduct a meta-analysis of existing data, standardize experimental conditions, and validate purity via orthogonal methods (e.g., HPLC coupled with diode-array detection). Replicate key studies under controlled settings to isolate confounding variables .

Q. What strategies are recommended for studying this compound’s structure-activity relationship (SAR) in ACAT inhibition?

Use site-directed mutagenesis or chemical synthesis to modify functional groups (e.g., ester-to-hydroxyl substitutions). Compare inhibitory potency (IC50) of analogs against wild-type and mutant ACAT isoforms. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities, while free-energy perturbation (FEP) calculations quantify substituent contributions .

Q. How should in vivo efficacy studies of this compound be designed to minimize bias?

Apply the PICOT framework:

  • P opulation: Hyperlipidemic mouse models (e.g., LDLR⁻/⁻).
  • I ntervention: Oral administration of this compound (dose range: 10–50 mg/kg).
  • C omparison: Statins or vehicle control.
  • O utcome: Plasma cholesterol reduction (measured via enzymatic assays).
  • T ime: 4–8 weeks. Use randomized block design and blinded outcome assessment to reduce bias .

Q. What methodologies are suitable for investigating this compound’s metabolomic profile in biological systems?

Combine untargeted metabolomics (LC-QTOF-MS) with stable isotope tracing (¹³C-labeled this compound) to track metabolic fate. Use pathway analysis tools (e.g., MetaboAnalyst) to identify affected pathways (e.g., cholesterol biosynthesis). Validate findings with targeted MS/MS and enzyme activity assays in hepatic tissue samples .

Methodological Considerations

Q. How can researchers ensure data reproducibility in this compound studies?

  • Document all protocols in detail (e.g., reagent lot numbers, instrument settings).
  • Share raw data and analysis scripts via repositories like Zenodo or Figshare.
  • Use standardized reference materials (e.g., certified this compound from ATCC).
  • Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound experiments?

Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Calculate 95% confidence intervals for EC50/IC50 values. For in vivo studies, apply mixed-effects models to account for inter-individual variability .

Data Interpretation and Synthesis

Q. How should conflicting findings between this compound’s in vitro and in vivo efficacy be addressed?

Differences may stem from bioavailability or off-target effects. Perform pharmacokinetic studies (e.g., plasma concentration monitoring via LC-MS) and tissue distribution analysis. Use ex vivo ACAT activity assays in liver homogenates to correlate drug levels with enzyme inhibition .

Q. What interdisciplinary approaches can enhance understanding of this compound’s mechanism of action?

Integrate structural biology (cryo-EM of ACAT-Pyripyropene complexes), lipidomics (shotgun lipidomics of treated cells), and transcriptomics (RNA-seq to identify downstream gene regulation). Systems biology tools (e.g., Cytoscape) can map interaction networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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